(E)-4-(4-(2-hydroxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid
CAS No.: 2014649-59-1
Cat. No.: VC3195814
Molecular Formula: C11H17NO4
Molecular Weight: 227.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2014649-59-1 |
---|---|
Molecular Formula | C11H17NO4 |
Molecular Weight | 227.26 g/mol |
IUPAC Name | (E)-4-[4-(2-hydroxyethyl)piperidin-1-yl]-4-oxobut-2-enoic acid |
Standard InChI | InChI=1S/C11H17NO4/c13-8-5-9-3-6-12(7-4-9)10(14)1-2-11(15)16/h1-2,9,13H,3-8H2,(H,15,16)/b2-1+ |
Standard InChI Key | OWHPVELQYYTYPN-OWOJBTEDSA-N |
Isomeric SMILES | C1CN(CCC1CCO)C(=O)/C=C/C(=O)O |
SMILES | C1CN(CCC1CCO)C(=O)C=CC(=O)O |
Canonical SMILES | C1CN(CCC1CCO)C(=O)C=CC(=O)O |
Introduction
Structural Characteristics and Fundamental Properties
Molecular Structure and Configuration
(E)-4-(4-(2-hydroxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid contains several key structural features that define its chemical identity. The core structure consists of a piperidine ring with a 2-hydroxyethyl substituent at position 4 of the heterocyclic ring. This piperidine moiety is connected to a but-2-enoic acid fragment through an amide (oxo) linkage at position 1 of the piperidine. The (E) designation in the nomenclature specifically indicates the trans configuration of the carbon-carbon double bond in the butenoic acid portion, which is a critical stereochemical feature affecting the compound's three-dimensional structure and potential reactivity patterns.
Property | Value | Basis |
---|---|---|
Molecular Formula | C₁₁H₁₇NO₄ | Structural composition |
Molecular Weight | 227.26 g/mol | Calculated from atomic weights |
Physical State | Likely solid at room temperature | Based on related compounds |
Solubility | Likely soluble in polar organic solvents and partially water-soluble | Predicted from functional groups |
Log P | Approximately 0.2-0.8 | Estimated from related structures |
pKa | ~4.5 (carboxylic acid) | Estimated from similar unsaturated acids |
The presence of multiple functional groups—including a carboxylic acid, an amide bond, a carbon-carbon double bond, and a hydroxyl group—creates a compound with mixed hydrophilic and lipophilic regions. The carboxylic acid functionality likely dominates the compound's acid-base behavior, while the hydroxyl group provides additional hydrogen bonding capability that may enhance water solubility compared to non-hydroxylated analogs .
Comparative Structural Analysis
Relationship to (E)-4-(piperidin-1-yl)but-2-enoic acid
The compound (E)-4-(piperidin-1-yl)but-2-enoic acid (C₉H₁₅NO₂, MW: 169.22 g/mol) represents a structurally simpler analog to our target compound . The key differences include:
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Absence of the 2-hydroxyethyl substituent at position 4 of the piperidine ring
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Direct attachment of the but-2-enoic acid to the piperidine nitrogen without an intervening carbonyl (oxo) group
These differences result in a significantly lower molecular weight and reduced polarity compared to the target compound. The simpler analog likely exhibits greater lipophilicity and reduced hydrogen bonding capability, potentially affecting its solubility profile and biological membrane permeability .
Comparison with (E)-4-(4-ethylpiperazin-1-yl)-4-oxobut-2-enoic acid
Another structural relative, (E)-4-(4-ethylpiperazin-1-yl)-4-oxobut-2-enoic acid (C₁₀H₁₆N₂O₃, MW: 212.25 g/mol), shares several features with the target compound but contains important structural differences :
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Contains a piperazine heterocycle (with an additional nitrogen atom) instead of a piperidine ring
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Bears an ethyl substituent rather than a 2-hydroxyethyl group
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Includes the oxo linkage between the heterocycle and the butenoic acid moiety
The additional nitrogen in the piperazine ring increases the basicity and hydrogen bond accepting capacity of this analog compared to the target compound. The substitution of a hydroxyethyl group with an ethyl group eliminates a hydrogen bond donor, likely reducing water solubility .
Isomeric Relationship to (2E)-4-[2-(2-hydroxyethyl)piperidin-1-yl]-4-oxobut-2-enoic acid
The positional isomer (2E)-4-[2-(2-hydroxyethyl)piperidin-1-yl]-4-oxobut-2-enoic acid (C₁₁H₁₇NO₄, MW: 227.26 g/mol) differs from the target compound solely in the position of the 2-hydroxyethyl substituent (position 2 versus position 4 on the piperidine ring) . This subtle structural difference likely affects:
Despite identical molecular formulas and functional groups, these positional isomers would likely display distinct physicochemical properties and potentially different biological activities due to altered three-dimensional presentation of key functional groups .
Identification and Analytical Characterization
Spectroscopic Properties
Predicted spectroscopic characteristics of (E)-4-(4-(2-hydroxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid would include:
Spectroscopic Method | Expected Key Features |
---|---|
¹H NMR | Signals for olefinic protons (δ ~6.0-7.5 ppm), piperidine protons (δ ~1.5-3.5 ppm), hydroxyethyl protons (δ ~3.6-4.0 ppm), and exchangeable protons (OH, COOH) |
¹³C NMR | Carbonyl carbon signals (δ ~165-175 ppm), olefinic carbons (δ ~120-145 ppm), and aliphatic carbons from the piperidine and hydroxyethyl groups (δ ~25-60 ppm) |
IR | Strong absorptions for C=O stretching (~1650-1750 cm⁻¹), O-H stretching (~3300-3500 cm⁻¹), and C=C stretching (~1620-1680 cm⁻¹) |
Mass Spectrometry | Molecular ion peak at m/z 227, with fragmentation patterns involving loss of water, loss of hydroxyethyl group, and cleavage of the amide bond |
Chromatographic Behavior
The compound would likely exhibit the following chromatographic properties:
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Moderate retention on reverse-phase HPLC due to balanced hydrophilic and lipophilic character
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Good resolution from its positional isomers using appropriate gradient elution methods
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Moderate to high retention factor on silica gel TLC using mixed solvent systems (e.g., dichloromethane/methanol mixtures)
Synthetic Approaches and Considerations
Synthetic Challenges
Several challenges might be encountered in the synthesis of this compound:
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Selective functionalization of the piperidine ring at position 4
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Maintaining the (E) configuration of the double bond during reactions
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Potential side reactions involving the hydroxyl group
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Purification of the final product from reaction mixtures
Hazard Category | Predicted Level | Mitigation Measures |
---|---|---|
Skin Irritation | Moderate | Avoid skin contact; use appropriate gloves |
Eye Irritation | Moderate to severe | Use eye protection; avoid aerosols |
Respiratory | Potential irritant | Use in well-ventilated areas; avoid dust/vapor inhalation |
Systemic Toxicity | Unknown, exercise caution | Minimize exposure; follow good laboratory practices |
The carboxylic acid functionality may contribute to irritant properties, while the hydroxyl and amide groups increase polarity and potentially reduce dermal penetration .
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